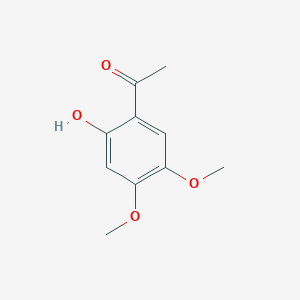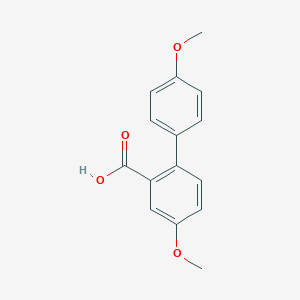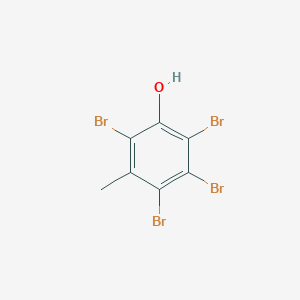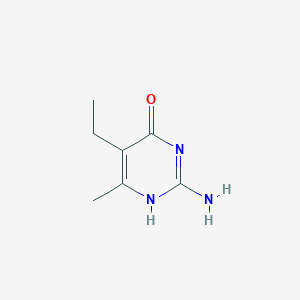
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.19988 g/mol . It is also known by other names such as acetosyringone . This compound is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, along with an ethanone group. It is commonly used in various chemical and biological applications due to its unique properties.
Métodos De Preparación
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the Hoesch condensation of orcinol with methoxyacetonitrile . Another method includes the solution-precipitation technique, where the compound is synthesized by reacting appropriate precursors under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it enables the virA gene in bacteria to phosphorylate itself and activate the virG gene product, which stimulates the transcription of other vir genes . This interaction is crucial for the transformation of certain bacterial strains.
Comparación Con Compuestos Similares
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone can be compared with similar compounds such as:
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone): Both compounds have similar structures but differ in the position of the hydroxy and methoxy groups.
1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol): This compound has one less methoxy group compared to this compound.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-4-9(13-2)10(14-3)5-8(7)12/h4-5,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQHBVWVKYHDCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351684 |
Source


|
| Record name | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20628-06-2 |
Source


|
| Record name | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-4',5'-dimethoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C10H12O4 [1]. Based on this formula, the molecular weight can be calculated as 196.20 g/mol.
Q2: What are the key structural features of this compound revealed by the research?
A2: The research highlights two main structural features of the molecule []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)









